4-(Pyrrolidin-2-ylmethoxy)pyridine hydrochloride
Description
Properties
IUPAC Name |
4-(pyrrolidin-2-ylmethoxy)pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-2-9(12-5-1)8-13-10-3-6-11-7-4-10;/h3-4,6-7,9,12H,1-2,5,8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTJCFJXDBCZPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC2=CC=NC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261234-96-1 | |
| Record name | Pyridine, 4-(2-pyrrolidinylmethoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261234-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-2-ylmethoxy)pyridine hydrochloride typically involves the reaction of pyridine derivatives with pyrrolidine derivatives under specific conditions. One common method includes the reaction of 4-chloromethylpyridine with pyrrolidine in the presence of a base, followed by hydrochloric acid treatment to yield the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques, which offer advantages such as improved reaction control, scalability, and safety. These methods often utilize automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-(Pyrrolidin-2-ylmethoxy)pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield reduced pyridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Scientific Research Applications
4-(Pyrrolidin-2-ylmethoxy)pyridine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound can be utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(Pyrrolidin-2-ylmethoxy)pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π interactions, while the pyrrolidine moiety can form hydrogen bonds or hydrophobic interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
4-(Piperidin-4-ylmethoxy)pyridine Hydrochloride
4-(Diphenylmethoxy)piperidine Hydrochloride
- Molecular Formula: C₁₈H₂₁NO•HCl (CAS: 65214-86-0) .
- Key Differences :
4-(Pyrrolidin-2-ylmethyl)pyridine Dihydrochloride
Melting Points and Solubility
- Target Compound: No explicit data, but hydrochloride salts generally exhibit melting points >200°C.
- Analog from : Pyridine derivatives with chloro/nitro substituents show melting points of 268–287°C .
- 4-(Diphenylmethoxy)piperidine Hydrochloride : Higher lipophilicity likely lowers solubility in water compared to the target compound .
Pharmacological and Functional Comparisons
Bioactivity
- PF-04455242 Hydrochloride (CAS: 1322001-35-3): A complex spirocyclic compound with demonstrated kinase inhibition activity. Its molecular weight (408.99 g/mol ) and sulfonyl group contribute to target binding .
- Compound 269a in : A thiazolidine-2,4-dione derivative with a pyrrolidinylmethoxy group showed enhanced potency due to optimized substituent positioning .
Functional Group Influence
- Pyrrolidinylmethoxy vs. Piperidinylmethoxy : The smaller pyrrolidine ring in the target compound may improve metabolic stability compared to piperidine analogs .
- Hydrochloride vs. Dihydrochloride Salts : Dihydrochloride salts (e.g., CAS 2228887-60-1) offer higher solubility but may require stringent pH control during formulation .
Data Tables
Table 1: Structural and Molecular Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Feature |
|---|---|---|---|---|
| 4-(Pyrrolidin-2-ylmethoxy)pyridine HCl | C₁₀H₁₅ClN₂O | 214.69 | 1261234-96-1 | Pyrrolidine ether, HCl salt |
| 4-(Piperidin-4-ylmethoxy)pyridine HCl | C₁₁H₁₇ClN₂O | 228.73 | 1261233-53-7 | Piperidine ether, HCl salt |
| 4-(Diphenylmethoxy)piperidine HCl | C₁₈H₂₁NO•HCl | 303.83 | 65214-86-0 | Diphenyl ether, HCl salt |
| PF-04455242 HCl | C₂₁H₂₈N₂O₂S•HCl | 408.99 | 1322001-35-3 | Sulfonyl group, spirocyclic |
Biological Activity
Overview
4-(Pyrrolidin-2-ylmethoxy)pyridine hydrochloride is a synthetic compound characterized by a pyridine ring substituted with a pyrrolidin-2-ylmethoxy group. This compound exhibits significant biological activity, particularly in the context of pharmacological applications and enzyme interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The pyridine ring facilitates π-π interactions, while the pyrrolidine moiety can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of various biological targets, leading to diverse pharmacological effects.
Biological Activity
Research indicates that this compound has potential applications in treating conditions related to neurotransmitter modulation, particularly through its interaction with nicotinic acetylcholine receptors (nAChRs). Similar compounds have shown efficacy in reducing alcohol consumption and nicotine dependence, suggesting that this compound may possess similar therapeutic properties .
Table 1: Biological Activities of Related Compounds
Case Studies
- Alcohol Use Disorder : In studies involving similar compounds targeting nAChRs, it was found that these agents significantly reduced alcohol self-administration in animal models. This suggests that this compound may have potential as a therapeutic agent for alcohol use disorder .
- Nicotinic Receptor Modulation : Research into other pyridine derivatives has demonstrated their role in modulating nicotinic receptors, leading to behavioral changes associated with addiction and anxiety. The structural similarities between these compounds and this compound warrant further investigation into its potential effects on similar pathways .
Synthetic Routes
The synthesis of this compound typically involves the reaction of pyridine derivatives with pyrrolidine derivatives under controlled conditions. A common method includes reacting 4-chloromethylpyridine with pyrrolidine in the presence of a base, followed by treatment with hydrochloric acid to yield the hydrochloride salt.
Q & A
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of substitution (e.g., δ 3.5–4.0 ppm for pyrrolidine-O-CH₂-pyridine linkage) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, MeCN/water + 0.1% formic acid) determines purity (>98%) and identifies byproducts .
- Mass Spectrometry (MS) : ESI-MS validates molecular weight (e.g., m/z 255 [M+H]⁺) and detects fragmentation patterns .
How can researchers mitigate instability of this compound in aqueous solutions?
Q. Advanced Research Focus
- Storage Conditions : Lyophilized storage at –20°C in inert atmospheres (argon) prevents hydrolysis. Reconstitute in anhydrous DMSO or ethanol immediately before use .
- Buffer Optimization : Use pH-stable buffers (pH 6–7) with chelating agents (EDTA) to reduce metal-catalyzed degradation .
- Stability Studies : Accelerated degradation studies (40°C/75% RH) combined with HPLC tracking identify degradation pathways (e.g., pyrrolidine ring oxidation) .
What strategies resolve contradictions in reported biological activities of derivatives?
Advanced Research Focus
Discrepancies often arise from:
- Synthetic Variability : Impurities (e.g., unreacted chloromethyl intermediates) can skew bioassay results. Purify via recrystallization (ethanol/water) or column chromatography .
- Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or incubation times alter activity. Standardize protocols using positive controls (e.g., known kinase inhibitors) .
- Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography or 2D NMR to confirm regiochemistry .
How is this compound utilized in pharmacological studies?
Q. Advanced Research Focus
- Drug Design : Serves as a scaffold for kinase inhibitors (e.g., JAK/STAT pathway) due to its ability to hydrogen-bond with ATP-binding pockets .
- Biodistribution Studies : Radiolabeling (³H or ¹⁴C) tracks tissue penetration in rodent models. High lipophilicity (logP ~2.5) correlates with CNS bioavailability .
- Toxicity Profiling : In vitro hepatocyte assays (e.g., CYP450 inhibition) and in vivo LD₅₀ studies in mice guide dose optimization .
What safety protocols are critical for handling this compound?
Q. Basic Research Focus
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation of HCl vapors .
- Emergency Response : Immediate rinsing with water (15+ minutes) for skin/eye contact; activated charcoal for accidental ingestion .
How can researchers optimize multi-step synthesis for scalability?
Q. Advanced Research Focus
- Flow Chemistry : Continuous flow reactors improve heat transfer and reduce reaction times for chloromethylation (20% yield increase vs. batch) .
- Catalyst Recycling : Immobilized ZnCl₂ on silica gel reduces waste and costs in industrial-scale synthesis .
- Process Analytical Technology (PAT) : In-line FTIR monitors intermediate formation, enabling real-time adjustments .
What computational methods predict the reactivity of this compound?
Q. Advanced Research Focus
- Density Functional Theory (DFT) : Models electrophilic substitution sites (e.g., C4 vs. C2 on pyridine) to guide derivatization .
- Molecular Dynamics (MD) : Simulates binding affinities to target proteins (e.g., EGFR kinase) for virtual screening .
- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
